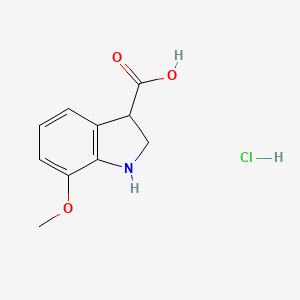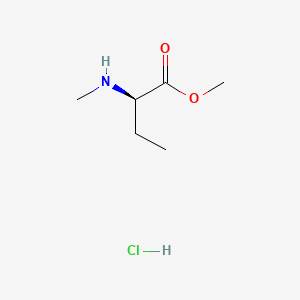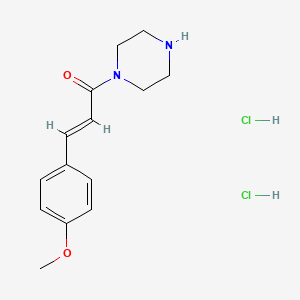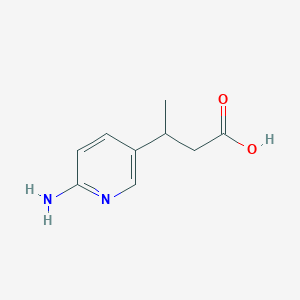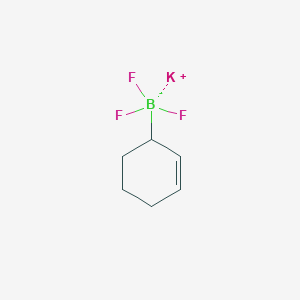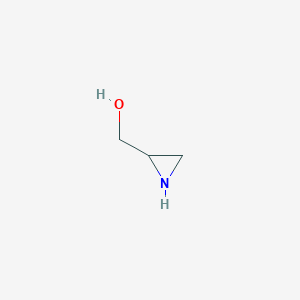![molecular formula C8H12F3N B13467304 6-(Trifluoromethyl)spiro[3.3]heptan-2-amine](/img/structure/B13467304.png)
6-(Trifluoromethyl)spiro[3.3]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)spiro[33]heptan-2-amine is a chemical compound characterized by a spirocyclic structure with a trifluoromethyl group attached to the heptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)spiro[3.3]heptan-2-amine typically involves the deoxofluorination of sterically hindered carbonyl groups via an intermediate carbocation . This process is challenging due to the steric hindrance around the carbonyl group, but it is essential for introducing the trifluoromethyl group into the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)spiro[3.3]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(Trifluoromethyl)spiro[3.3]heptan-2-amine has several scientific research applications:
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)spiro[3.3]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-6-(trifluoromethyl)spiro[3.3]heptan-2-amine: This compound has a methoxy group instead of an amino group, which can affect its chemical reactivity and biological activity.
6-(Aminomethyl)-2-(trifluoromethyl)spiro[3.3]heptan-2-ol: This compound has an additional hydroxyl group, which can influence its solubility and interaction with biological targets.
Uniqueness
6-(Trifluoromethyl)spiro[3.3]heptan-2-amine is unique due to its specific spirocyclic structure and the presence of the trifluoromethyl group. This combination of features can result in distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H12F3N |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
6-(trifluoromethyl)spiro[3.3]heptan-2-amine |
InChI |
InChI=1S/C8H12F3N/c9-8(10,11)5-1-7(2-5)3-6(12)4-7/h5-6H,1-4,12H2 |
InChI Key |
AMOJCEIAXDYWMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide](/img/structure/B13467221.png)
![4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B13467228.png)
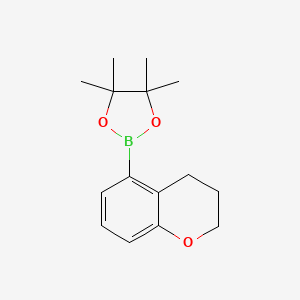

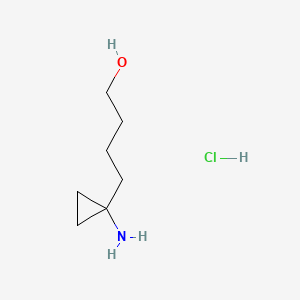
![Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13467245.png)
![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13467252.png)
![2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467267.png)
